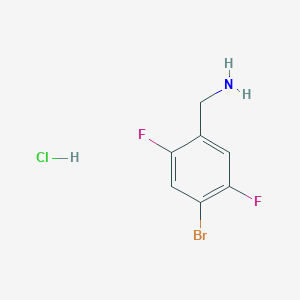

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride

Description

The exact mass of the compound 4-Bromo-2,5-difluorobenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,5-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWCVBXTWZQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059988-69-9, 1256276-39-7 | |

| Record name | Benzenemethanamine, 4-bromo-2,5-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2059988-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluorobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-bromo-2,5-difluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Analytical Validation of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride

A Strategic Guide for Medicinal Chemistry[1][2][3]

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD), halogenated benzylamines act as high-value "privileged structures."[1][2][3][4] The (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride scaffold offers a unique trifecta of utility: the primary amine serves as a solubilizing anchor or amide coupling partner; the bromine (C4) allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig); and the 2,5-difluoro substitution pattern modulates lipophilicity and metabolic stability while providing specific dipole interactions.[1][2]

However, the symmetry of the 2,5-difluoro substitution presents a risk of misidentification during synthesis (e.g., confusing it with the 2,4- or 3,5-isomers).[4] This guide outlines a rigorous, self-validating analytical workflow to unambiguously confirm the regiochemistry and salt stoichiometry of this building block.

Integrated Elucidation Workflow

The following flowchart illustrates the critical path for structural validation, moving from bulk property assessment to atomic-level confirmation.

Figure 1: Step-by-step structural elucidation workflow. Colors indicate distinct analytical modules.

Module 1: Mass Spectrometry (Isotopic Fingerprinting)[1][2][4]

Before investing time in NMR, immediate confirmation of the halogenation state is required via Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4]

Experimental Protocol

Diagnostic Criteria

The presence of Bromine provides a definitive "fingerprint" due to the natural abundance of

| Feature | Observation | Mechanistic Explanation |

| Parent Ion | The amine protonates readily.[1][2][3][4] | |

| Isotope Pattern | 1:1 Doublet | Equal intensity peaks separated by 2 Da (m/z ~222 and ~224).[1][2][3][4] |

| Chloride Counter-ion | If run in negative mode, look for m/z 35/37 (3:1 ratio) to confirm the HCl salt.[1][2][3][4] |

Validation Check: If the mass spectrum shows a 3:1 pattern (M, M+2), the sample is chlorinated, not brominated.[4] If no M+2 peak exists, the bromine has been lost (likely debromination during reduction steps).[2][4]

Module 2: NMR Spectroscopy (The Core Logic)

Nuclear Magnetic Resonance is the primary tool for solving the regiochemistry.[2] The 2,5-difluoro substitution creates a specific splitting pattern that distinguishes it from isomers.[1][2]

Solvent Strategy

-

Primary: DMSO-d

.[1][2][3][4] Reason: Preserves the ammonium ( -

Secondary: D

O shake. Reason: Confirms exchangeable protons (NH signals disappear).

Predicted Spectral Data & Assignment Logic[1][2]

H NMR (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH | 8.20 – 8.60 | Broad Singlet | - | Integration of 3H confirms mono-hydrochloride salt.[1][2][3][4] |

| H3 | 7.60 – 7.80 | dd | Located between F2 and Br4.[1][2][3][4] Coupled to F2 (ortho) and F5 (para/long-range).[1][2][4] | |

| H6 | 7.30 – 7.50 | dd | Located between F5 and CH2.[1][2][3][4] Coupled to F5 (ortho) and F2 (para/long-range).[1][2][4] | |

| CH | 4.00 – 4.15 | s or d | Benzylic protons.[1][2][3][4] May appear as a doublet if long-range coupling to F2/F6 is resolved.[1][2][3][4] |

F NMR (376 MHz, DMSO-d

)

-

Signal F2:

to -

Signal F5:

to -

Coupling: The two fluorine atoms are para to each other.[1][2][4] While

is typically small (< 2 Hz), the spectrum will be dominated by

The "Self-Validating" NOESY Experiment

To distinguish H3 from H6 (which look similar in 1D NMR), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory.[1][2][4]

-

H6 is spatially close to the benzylic CH

group.[1][2][4] -

H3 is isolated between Br and F; it is far from the CH

.[1][2][4] -

Result: A NOE cross-peak between the aromatic signal at ~7.4 ppm and the CH

at ~4.1 ppm definitively assigns H6 and confirms the 2,5-substitution pattern.[2][4]

Figure 2: NMR Connectivity Logic. The NOE interaction is the "smoking gun" for structural confirmation.

Module 3: X-Ray Crystallography (The Gold Standard)[2][4]

For definitive confirmation of the solid-state form (critical for GMP synthesis), single-crystal X-ray diffraction (SC-XRD) is recommended.[2][4] Hydrochloride salts of benzylamines generally crystallize readily.[1][2][4]

Crystallization Protocol (Vapor Diffusion)

-

Dissolve: 20 mg of the salt in a minimum amount of Methanol (solvent).

-

Precipitate: Place the open vial inside a larger jar containing Diethyl Ether or Hexane (antisolvent).

-

Seal & Wait: Seal the outer jar. The antisolvent will slowly diffuse into the methanol, lowering solubility and promoting high-quality crystal growth over 24-48 hours.[1][2]

Structural Expectations[1][5]

-

Lattice: Look for a hydrogen-bonding network where the chloride ion (

) bridges the ammonium hydrogens ( -

Halogen Bonds: In the solid state, the Bromine atom may exhibit "sigma-hole" interactions (halogen bonding) with the Fluorine or Chloride of neighboring molecules, a feature relevant to protein binding pockets.[4]

Analytical Conclusion

To certify the identity of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride , the researcher must satisfy three criteria:

-

Mass Spec: Presence of 79Br/81Br doublet.

-

1H NMR: Integration of 3H exchangeable protons (ammonium) and two distinct aromatic protons.

-

2D NMR (NOESY): Connectivity established between the benzylic CH

and the H6 aromatic proton.[1][2][4]

This protocol ensures that the material is not an isomer (e.g., 2,4-difluoro) and is the correct salt form, mitigating risks in downstream medicinal chemistry campaigns.[4]

References

-

Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2][4] Nature Reviews Drug Discovery 15, 605–619 (2016).[2][4] Link

-

Fluorine NMR in Med Chem: Dalvit, C., & Vulpetti, A. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects."[1][2][4] Journal of Medicinal Chemistry 62(5), 2218–2244 (2019).[2][4] Link[2][4]

-

Halogen Bonding: Cavallo, G., et al.[1][2][4] "The Halogen Bond."[1][2][4] Chemical Reviews 116(4), 2478–2601 (2016).[2][4] Link[2][4]

-

Salt Characterization: Stahl, P. H., & Wermuth, C. G.[1][2][4] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH (2002).[2][3][4] Link[2][4]

Sources

- 1. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Benzylammonium chloride | C7H10ClN | CID 2724127 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride CAS number 2059988-69-9

CAS Number: 2059988-69-9 Synonyms: 4-Bromo-2,5-difluorobenzylamine HCl; 1-(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a high-value molecular scaffold in modern medicinal chemistry. It serves as a bifunctional building block, combining a primary amine "anchor" for hydrogen bonding or amide coupling with an aryl bromide "handle" for palladium-catalyzed cross-coupling. The 2,5-difluoro substitution pattern is non-trivial; it modulates the basicity of the amine, enhances metabolic stability by blocking oxidative sites, and induces specific electronic vectors that influence protein-ligand binding. This guide details the synthesis, reactivity, and strategic application of this compound in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Logic[1]

Structural Analysis

The compound consists of a benzylamine core modified by three halogen atoms. Each substituent plays a distinct role in the "Design-Make-Test" cycle of drug development.

| Feature | Chemical Function | Medicinal Chemistry Impact |

| Primary Amine (-CH₂NH₂) | Nucleophile; H-bond donor/acceptor | Critical for solubility and target engagement (e.g., salt bridges in kinase pockets). |

| Bromine (C-4) | Electrophile (C-Br bond) | The "Diversity Handle." Enables Suzuki, Buchwald, or Sonogashira couplings to elaborate the scaffold.[1] |

| Fluorines (C-2, C-5) | Electron-withdrawing groups (EWG) | pKa Modulation: Lowers the pKa of the amine compared to non-fluorinated benzylamine, potentially improving membrane permeability. Metabolic Shielding: Blocks P450 oxidation at electron-rich positions. |

Physicochemical Properties (Predicted)

-

Molecular Formula: C₇H₆BrF₂N[2] · HCl

-

Molecular Weight: 222.03 (free base) + 36.46 (HCl) ≈ 258.49 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents (DCM, hexanes) as the salt.

-

Acidity (pKa): The conjugate acid pKa is expected to be ~8.5–9.0 (lower than typical benzylamine ~9.5 due to the inductive effect of the difluoro ring).

Synthetic Pathways[4][5][6]

The synthesis of CAS 2059988-69-9 typically follows one of two robust pathways: Nitrile Reduction (Route A) or Reductive Amination (Route B). Route A is preferred for scale-up due to the availability of the nitrile precursor.

Pathway Visualization

Caption: Synthetic tree illustrating the conversion of 1,4-dibromo-2,5-difluorobenzene to the target amine via nitrile or aldehyde intermediates.

Applications in Drug Discovery[2][4][7]

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged structure" in FBDD. The high atom efficiency and the presence of orthogonal functional groups allow it to serve as a core node for library generation.

-

Vector 1 (Amine): Used for amide coupling to generate a "Warhead" or H-bond interaction site.

-

Vector 2 (Bromine): Used for biaryl coupling to extend into hydrophobic pockets.

Workflow Diagram: From Fragment to Lead

Caption: Iterative optimization cycle using the scaffold to generate lead candidates via sequential functionalization.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction (Representative)

Rationale: Borane reduction is chosen over catalytic hydrogenation to prevent chemoselective debromination (loss of the Ar-Br bond).

Materials:

-

4-Bromo-2,5-difluorobenzonitrile (1.0 eq)

-

Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 4 M in dioxane

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

-

Addition: Dissolve the nitrile (1.0 eq) in anhydrous THF. Cool to 0°C in an ice bath.

-

Reduction: Dropwise add BH₃·THF (3.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS (disappearance of nitrile peak).

-

Quench: Cool to 0°C. Carefully add MeOH dropwise to quench excess borane (hydrogen gas evolution).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH and add HCl (conc.) to cleave the boron-amine complex. Reflux for 1 hour.

-

Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry the white solid.

-

Validation: Verify structure via ¹H NMR (D₂O/DMSO-d₆). Look for the disappearance of the nitrile carbon signal in ¹³C NMR and the appearance of the methylene protons (~4.0 ppm) in ¹H NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling (Application)

Rationale: Demonstrates the utility of the bromine handle.

Materials:

-

Scaffold (CAS 2059988-69-9) (1.0 eq)

-

Phenylboronic acid (1.2 eq)[3]

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Dioxane/Water (4:1)

Methodology:

-

Degassing: Sparge the solvent mixture with N₂ for 15 minutes.

-

Reaction: Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

-

Heating: Heat to 90°C for 12 hours.

-

Purification: The free amine product can be isolated via SCX (Strong Cation Exchange) chromatography.

Safety & Stability

Hazard Identification (GHS)

-

Signal Word: Warning

-

Note: As a fluorinated benzylamine, it may possess CNS activity.[5] Handle with care in a fume hood.

Storage & Handling

-

Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Ar/N₂).

-

Temperature: Store at 2–8°C for long-term stability.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional reaction is desired).

References

-

PubChem. (2025).[3][4] Compound Summary: (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride.[2] National Library of Medicine. Link

-

ChemicalBook. (2023). Synthesis of 4-bromo-2,5-difluorobenzoic acid and derivatives. Link

-

National Institutes of Health (NIH). (2004). Metabolism of halogenated phenethylamines. PubMed. Link

-

Google Patents. (2009). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile (Isomer Analog Methodology). Link

-

Cayman Chemical. (2023). Product Information: Halogenated Benzylamines. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - (4-bromo-2,5-difluorophenyl)methanamine hydrochloride (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2,5-difluorobenzoic acid | C7H3BrF2O2 | CID 822857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Technical Monograph: Spectroscopic Characterization & Validation of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride

Executive Summary

Compound: (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride

CAS: 1256276-39-7

Formula:

This technical guide outlines the structural validation and spectroscopic signature of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride, a critical intermediate in the synthesis of fluorinated bio-active scaffolds. Due to the specific substitution pattern (2,5-difluoro-4-bromo), this molecule exhibits unique NMR splitting patterns that serve as definitive quality control markers. This document provides a self-validating analytical framework for researchers utilizing this building block in medicinal chemistry.

Structural & Electronic Analysis

The chemical utility of this intermediate lies in its orthogonal reactivity.[1] The 4-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2,5-difluoro motif modulates metabolic stability and lipophilicity.

Electronic Environment & NMR Logic

The 2,5-difluoro substitution creates a highly coupled spin system.[1] Unlike simple monosubstituted benzenes, the aromatic protons in this molecule are magnetically inequivalent and heavily split by fluorine nuclei (

-

Proton H3 (between F2 and Br4): Experiences strong ortho-coupling to F2 and weak meta-coupling to F5.[1]

-

Proton H6 (between F5 and C1): Experiences strong ortho-coupling to F5 and weak meta-coupling to F2.[1]

-

Amine Salt Effect: The hydrochloride salt formation protonates the amine (

), causing a significant downfield shift of the benzylic methylene (

Analytical Methodologies & Protocols

To ensure data integrity, the following protocols are recommended. These methods prioritize solubility and the prevention of halogen exchange or salt disproportionation.[1]

Protocol A: NMR Sample Preparation

-

Solvent: DMSO-d6 (99.9% D) is required.[1] Chloroform-d (

) is not recommended due to poor solubility of the hydrochloride salt, which leads to aggregation and broadened line shapes.[1] -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Protocol B: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1]

Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's identity and purity.

Caption: Step-by-step analytical workflow for validating (4-Bromo-2,5-difluorophenyl)methanamine HCl.

Reference Spectroscopic Data

The following data represents the reference spectral characteristics for the hydrochloride salt in DMSO-d6.

Proton NMR ( NMR)

Instrument: 400 MHz Solvent: DMSO-d6[1]

| Shift ( | Multiplicity | Integral | Assignment | Coupling Logic ( |

| 8.40 – 8.70 | Broad s | 3H | Ammonium protons (exchangeable). | |

| 7.65 – 7.75 | dd (approx t) | 1H | Ar-H3 | Flanked by Br and F. Large |

| 7.45 – 7.55 | dd | 1H | Ar-H6 | Flanked by F and Alkyl.[1] |

| 4.05 – 4.15 | s (or br d) | 2H | Ar-CH | Deshielded by aromatic ring and ammonium cation.[1] |

Diagnostic Signal: The presence of the broad ammonium peak >8.0 ppm confirms the salt form.[1] If this peak is absent or at ~1.5 ppm, the compound has reverted to the free base.[1]

Carbon NMR ( NMR)

Instrument: 100 MHz

Solvent: DMSO-d6

Note: Carbon signals attached to Fluorine will appear as large doublets (

| Shift ( | Splitting | Assignment |

| 155.0 – 160.0 | d ( | C-F (C2 or C5) |

| 152.0 – 157.0 | d ( | C-F (C5 or C2) |

| 130.0 – 135.0 | m | Ar-C (Quaternary C1) |

| 120.0 – 125.0 | d/m | Ar-CH |

| 118.0 – 120.0 | m | Ar-CH |

| 108.0 – 112.0 | m | C-Br (C4) |

| 35.0 – 38.0 | s | Benzylic |

Mass Spectrometry (LC-MS)

Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1]

| m/z (Observed) | Identity | Pattern Interpretation |

| 222.0 | Detection of the free base cation ( | |

| 224.0 | Detection of the free base cation ( |

Isotope Pattern: A 1:1 ratio of peaks at 222 and 224 is the definitive signature of a mono-brominated compound.[1]

Interpretation & Troubleshooting Guide

Distinguishing Regioisomers

A common synthetic risk is the formation of the 2,4-difluoro-5-bromo isomer.

-

Validation: Use

NMR.[1][2][3][4][5]-

Target (2,5-difluoro): The two fluorine atoms are chemically non-equivalent but symmetrically distributed relative to the axis.[1] They will show distinct chemical shifts (typically -115 to -125 ppm range) with specific coupling patterns.[1]

-

Impurity (2,4-difluoro): The fluorine environments are drastically different (one ortho to alkyl, one para).[1]

-

Handling Hygroscopicity

As a hydrochloride salt, the compound is hygroscopic.[1]

-

Observation: If the 1H NMR shows a large water peak at 3.33 ppm (in DMSO) and the integration of the aromatic protons seems low relative to the solvent residual, the sample has absorbed water.[1]

-

Correction: Dry the solid in a vacuum desiccator over

for 24 hours before weighing for stoichiometry-sensitive reactions.

Coupling Network Visualization

The following diagram details the scalar coupling interactions (

Caption: Scalar coupling network (

Storage & Stability

-

Storage Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.[1]

-

Shelf Life: 24 months if kept dry.[1] Re-test purity via HPLC if stored >6 months.[1]

References

-

PubChem. Compound Summary: (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride.[1][6] National Library of Medicine.[1] [Link][6]

-

American Elements. 4-Bromo-2,5-difluorobenzylamine Hydrochloride Specifications.[1] [Link][4][7][8][9][10]

Sources

- 1. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. americanelements.com [americanelements.com]

- 7. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Bromobenzylamine hydrochloride(26177-44-6) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Safety and Handling of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride

[1]

Executive Summary & Chemical Identity[2]

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a specialized halogenated benzylamine intermediate used primarily in structure-activity relationship (SAR) studies and fragment-based drug discovery. Its structural features—a primary amine handle and a poly-halogenated aromatic core—make it a versatile "warhead" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and amide bond formations.

However, the combination of a benzylic amine and multiple halogen substituents necessitates a rigorous safety protocol. This guide moves beyond standard SDS data to address the specific handling nuances of fluorinated amine salts, emphasizing moisture sensitivity, potential corrosivity upon neutralization, and dust inhalation risks.

Chemical Profile

| Parameter | Data |

| IUPAC Name | (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride |

| Common Name | 4-Bromo-2,5-difluorobenzylamine HCl |

| CAS Number | 1256276-39-7 |

| Molecular Formula | |

| Molecular Weight | 258.49 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane) |

Hazard Identification & Toxicology (The "Why")

While many commercial Safety Data Sheets (SDS) classify this compound generically as an Irritant (Warning) , experienced medicinal chemists must treat fluorinated benzylamines with elevated caution. The "Irritant" classification often underestimates the risk during specific workflows, particularly free-basing .

GHS Classification & Mechanistic Risks

-

H315 (Skin Irritation) & H319 (Eye Irritation): The hydrochloride salt is acidic. Contact with mucous membranes generates localized hydrochloric acid, causing severe irritation.

-

H335 (Specific Target Organ Toxicity - Respiratory): Inhalation of fine dust poses a significant risk. The benzylic amine moiety, if absorbed, can exhibit sympathomimetic activity, although specific toxicological data for this fluorinated analog is limited.

-

Hidden Hazard - Corrosivity (Post-Neutralization): Once treated with a base (e.g.,

,

Structural Alert: The Halogenated Core

The 2,5-difluoro substitution pattern increases the lipophilicity of the molecule compared to non-fluorinated benzylamines. This enhances skin permeability, potentially increasing systemic absorption of the bromide/fluoride species.

Engineering Controls & PPE (The "How")

Safety is a hierarchy. Personal Protective Equipment (PPE) is the last line of defense; Engineering Controls are the primary barrier.

Hierarchy of Controls Diagram

Figure 1: The safety barrier logic for handling friable, halogenated amine salts.

Specific PPE Recommendations

-

Respiratory: If weighing outside a fume hood is unavoidable (not recommended), a P95 or P100 particulate respirator is mandatory.

-

Hand Protection:

-

Dry Solid: Standard Nitrile gloves (4 mil) are sufficient.

-

Solution (DMSO/MeOH): Double gloving is required.[2] DMSO facilitates transdermal transport of dissolved toxins.

-

-

Eye Protection: Chemical splash goggles are preferred over safety glasses due to the fine particle size of the salt, which can bypass side shields.

Experimental Protocol: Safe Handling & Free-Basing

The most critical safety juncture occurs when converting the stable HCl salt into the reactive free amine for coupling reactions. This process generates heat and potential pressure.

Weighing and Transfer

-

Static Control: Hydrochloride salts are often electrostatic. Use an ionizing gun or anti-static bar inside the balance enclosure to prevent "flying powder."

-

Dissolution: Add solvent (e.g., DCM or Water) to the solid slowly. Do not dump the solid into the solvent, as rapid solvation exotherms can cause splashing.

Neutralization Workflow (Free-Basing)

This protocol describes the safe conversion of the salt to the free amine using a biphasic system.

Reagents:

-

Compound: 1.0 eq

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

-

Base: 1M NaOH or Saturated

Step-by-Step:

-

Suspend the HCl salt in DCM.

-

Cool the mixture to 0°C (ice bath). Causality: Neutralization is exothermic; cooling prevents solvent vaporization and pressure buildup.

-

Slowly add the basic solution.

-

Monitor pH of the aqueous layer (Target: pH > 10).

-

Separate layers. The organic layer contains the corrosive free amine.

Workflow Visualization

Figure 2: Logical workflow for converting the stable salt to the reactive free amine.

Storage, Stability, and Incompatibilities

Hygroscopicity

Amine hydrochlorides are prone to absorbing atmospheric moisture.

-

Protocol: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon).

-

Impact: Wet material leads to stoichiometry errors in synthesis and can accelerate hydrolysis of the C-F bonds over long periods.

Incompatibilities

-

Strong Oxidizers: Reaction with peroxides or permanganates can generate toxic nitrogen oxides (

). -

Acids: While stable in acid, mixing with strong Lewis acids can liberate HF traces if the fluorinated ring is compromised under extreme conditions (rare but possible).

Emergency Response Protocols

| Scenario | Immediate Action | Secondary Action |

| Skin Contact (Solid) | Brush off excess.[3][4][5][6][7][8] Wash with soap/water for 15 min.[6][7][8] | Monitor for delayed redness (fluorinated compounds can delay irritation). |

| Eye Contact | Flush with water/eyewash for 15 min.[7][8] Lift eyelids. | Seek medical attention immediately.[1][5][6][8] |

| Inhalation | Move to fresh air.[3][4][5][6][7][8][9] | If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (Solid) | Dampen with wet paper towel to prevent dust. | Scoop into hazardous waste container. |

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.fi [fishersci.fi]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. americanelements.com [americanelements.com]

Technical Guide: Solubility Profiling of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride

Executive Summary

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride (CAS: 1199773-27-7 / Analogous) is a critical halogenated benzylamine scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its unique substitution pattern—combining the lipophilicity of bromine with the metabolic stability and electron-withdrawing nature of fluorine—creates specific solubility challenges during synthesis and biological assay formulation.

This guide provides a comprehensive technical analysis of its solubility profile. It moves beyond static data points to establish a self-validating characterization protocol , ensuring researchers can empirically verify batch-specific behavior.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing the interplay between its ionic nature (HCl salt) and its lipophilic core (halogenated ring).

Structural Determinants

-

Core Scaffold: The benzylamine moiety provides a basic center (primary amine).

-

Halogenation (2,5-Difluoro, 4-Bromo):

-

Electronic Effect: The fluorine atoms at positions 2 and 5 exert a strong inductive withdrawing effect (-I), slightly reducing the pKa of the amine compared to unsubstituted benzylamine.

-

Lipophilicity: The bromine atom significantly increases the LogP of the neutral species, making the free base prone to precipitation in aqueous media.

-

-

Salt Form (Hydrochloride): The HCl salt exists as a crystalline lattice held together by ionic interactions (

). This form dictates the primary solubility behavior: high aqueous solubility and low non-polar organic solubility.

Theoretical Constants (Predicted)

-

pKa (Conjugate Acid): ~8.3 – 8.5 (Based on 2,5-difluorobenzylamine analogs).

-

LogP (Free Base): ~2.3 – 2.6 (Moderately lipophilic).

-

LogS (Intrinsic Solubility): High for HCl salt; Low for Free Base (< 1 mg/mL predicted).

Solubility Profile & Solvent Compatibility

The following matrix summarizes the expected solubility behavior based on the physicochemical properties of fluorinated benzylamine salts.

Solvent Suitability Matrix

| Solvent Class | Solvent | Solubility Rating | Application | Mechanism |

| Aqueous | Water (pH < 7) | High (> 20 mg/mL) | Stock Prep / Reaction Medium | Ion-dipole interactions dominate. |

| Polar Aprotic | DMSO | Excellent (> 50 mg/mL) | HTS Screening / Cryostorage | Disruption of lattice energy; high dielectric constant. |

| Polar Protic | Methanol / Ethanol | Good (> 10 mg/mL) | Recrystallization / Transfer | Hydrogen bonding with ammonium cation. |

| Chlorinated | Dichloromethane (DCM) | Poor (< 1 mg/mL) | Extraction (requires free-basing) | Ionic lattice resists non-polar solvation. |

| Hydrocarbon | Hexane / Heptane | Insoluble | Anti-solvent Precipitation | Lack of polar interactions. |

Critical Note: In biological assays (pH 7.4), the compound remains largely protonated (

). However, stock solutions in DMSO diluted into aqueous buffers must be monitored for "crashing out" if the final concentration exceeds the thermodynamic solubility limit of the free base formed at equilibrium.

pH-Dependent Solubility Logic

The solubility of (4-Bromo-2,5-difluorophenyl)methanamine is strictly pH-dependent. The transition from the soluble ionic form to the insoluble neutral form occurs near the pKa.

Species Distribution Logic

-

pH < 6.0: Species is 99% Protonated (

). Soluble. -

pH = 8.4 (pKa): Species is 50% Protonated / 50% Neutral. Risk of Precipitation.

-

pH > 10.0: Species is >99% Neutral (

). Insoluble (Oiling out/Precipitation).

Visualization: Phase Partitioning Logic

The following diagram illustrates the critical phase changes during workup or assay preparation.

Figure 1: Phase partitioning logic demonstrating the reversibility of solubility based on pH adjustments.

Experimental Protocol: Determination of Thermodynamic Solubility

To empirically validate the solubility for a specific batch (crucial for GLP studies), follow this "Shake-Flask" methodology coupled with HPLC-UV quantitation.

Reagents & Equipment

-

Compound: (4-Bromo-2,5-difluorophenyl)methanamine HCl.[1][2]

-

Solvent: 10 mM PBS (pH 7.4) or Water.

-

Detection: HPLC-UV (254 nm) or LC-MS.

-

Standard: Prepare a 10 mM stock in DMSO (assumed 100% soluble).

Step-by-Step Workflow

-

Supersaturation: Weigh excess solid (~5 mg) into a 1.5 mL microcentrifuge tube.

-

Solvation: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (to remove micro-particulates).

-

Quantification: Analyze filtrate via HPLC. Calculate concentration against the DMSO standard curve.

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Application in Synthesis (Workup Strategy)

The solubility profile dictates the extraction strategy during chemical synthesis.

-

Acidic Workup: If the compound is in the organic phase (DCM/EtOAc), add 1M HCl. The compound will protonate, become water-soluble, and partition into the aqueous layer. This purifies it from non-basic impurities.

-

Basic Workup (Free Basing): To recover the solid from water, adjust aqueous phase to pH > 10 using NaOH. The compound will precipitate or oil out, allowing extraction back into DCM.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-solubility profiles).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123589, 2,5-Difluorobenzylamine. Retrieved January 29, 2026 from [Link] (Parent scaffold pKa reference).

- Sigma-Aldrich. (n.d.). Fundamental Solubility Protocols for Benzylamine Salts. Merck KGaA. (General handling guidelines for amine hydrochlorides).

Sources

Methodological & Application

Application as an intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of Aryl Boronic Acids in Late-Stage Pharmaceutical Synthesis

Executive Summary

The biaryl motif is a structural cornerstone in modern pharmacopeia, present in angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and numerous kinase inhibitors (e.g., Imatinib). While the Suzuki-Miyaura cross-coupling is the industry standard for constructing these bonds, the stability of the intermediate—specifically the Aryl Boronic Acid —is often the rate-limiting factor in scale-up.

This guide moves beyond basic textbook definitions to address the Critical Material Attributes (CMAs) of boronic acids, specifically mitigating protodeboronation in heteroaryl substrates and ensuring ICH-compliant palladium removal.

Part 1: Critical Material Attributes & Stability Mechanisms

The Boroxine Equilibrium

Aryl boronic acids are rarely pure monomeric species. In the solid state, they exist in a reversible equilibrium with their trimeric anhydride form, known as boroxines .

-

Impact: Using a boronic acid without correcting for effective molecular weight (due to dehydration) can lead to stoichiometric mismatches, resulting in incomplete conversion of the expensive halide partner.

-

Action: Always verify the "active boron" content via titration or qNMR before calculating stoichiometry for GMP batches.

The Protodeboronation Challenge

The primary failure mode in Suzuki coupling is not catalyst death, but the destruction of the nucleophile via protodeboronation. This is particularly acute in 2-heteroaryl boronic acids (e.g., 2-pyridineboronic acid) and 2,6-disubstituted aryls .

Mechanism:

Under basic conditions, the boronate species

-

Causality: High pH accelerates transmetalation but exponentially increases protodeboronation rates.

-

Mitigation: For sensitive substrates, use weak bases (

,

Part 2: Visualizing the Reaction Pathway

To optimize yields, one must visualize the competition between the productive catalytic cycle and the destructive off-cycle pathways.

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the competitive protodeboronation pathway (Red) against the productive transmetalation (Green).

Part 3: Optimized Protocol for Challenging Substrates

Scenario: Coupling a generic Aryl Bromide with an unstable 2-Heteroaryl Boronic Acid .

Reagents & Equipment

-

Catalyst:

(Robust, air-stable precatalyst). -

Solvent: 1,4-Dioxane/Water (4:1 ratio) OR Toluene/Water (for highly hydrophobic substrates).

-

Base: Potassium Phosphate Tribasic (

). -

Scavenger: Thiol-functionalized silica (e.g., Biotage MP-TMT).

Step-by-Step Methodology

Step 1: Inerting (The "Invisible" Reagent)

-

Why: Oxygen induces homocoupling of the boronic acid and oxidizes phosphine ligands.

-

Protocol: Charge the reaction vessel with solvent before adding reagents. Sparge with Nitrogen/Argon for 15 minutes. This is more effective than vacuum/backfill cycles for removing dissolved

.

Step 2: Reagent Charging

-

Add Aryl Bromide (1.0 equiv).

-

Add Boronic Acid (1.2 - 1.5 equiv). Note: Excess is required to account for protodeboronation.

-

Add Catalyst (1-3 mol%).

-

Add Base (2.0 - 3.0 equiv).

Step 3: Reaction Initiation

-

Heat to 80°C.

-

Self-Validation Checkpoint: Perform HPLC/TLC at t=30 min.

-

Pass: Product peak appears; Halide peak decreases.

-

Fail: No product? Check for catalyst poisoning (solution turned black/precipitated metal).

-

Fail: Boronic acid gone but Halide remains? Protodeboronation occurred. Action: Lower temperature, increase catalyst load, or switch to slow-addition of boronic acid.

-

Step 4: Workup & Pd Scavenging

-

Cool to RT. Filter through Celite to remove bulk Pd black.

-

Critical Step: Add Thiol-Silica Scavenger (10 wt% relative to product) and stir at 50°C for 2 hours.

-

Filter and concentrate.

Part 4: Troubleshooting & Optimization Logic

When the standard protocol fails, use this logic flow to select the correct optimization path.

Figure 2: Decision matrix for troubleshooting common Suzuki coupling failures.

Palladium Removal Strategies

Meeting the ICH Q3D guideline (typically <10 ppm Pd in final API) is mandatory.

| Method | Mechanism | Efficiency | Best For |

| Celite Filtration | Physical entrapment | Low (Removes bulk Pd only) | Initial cleanup |

| Activated Carbon | Adsorption | Medium (Non-specific) | General intermediates |

| Thiol-Silica (MP-TMT) | Chelation (High Affinity) | High (< 10 ppm) | Final API steps |

| Crystallization | Exclusion | Variable | Final polymorphism |

Part 5: References

-

Sherwood, J. et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura Couplings in Pharmaceutical Process Chemistry.[1][2] Preprints.org. Link

-

Biotage Application Note. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.[3][4][5]Link

-

Cox, P. A. et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

-

Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6][7] Chemical Reviews.

-

RSC Review. (2025). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.[2][6][8]Link

Sources

- 1. preprints.org [preprints.org]

- 2. jocpr.com [jocpr.com]

- 3. biotage.com [biotage.com]

- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wwjmrd.com [wwjmrd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Derivatization of (4-Bromo-2,5-difluorophenyl)methanamine Hydrochloride for SAR Studies

Executive Summary

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a high-value pharmacophore building block. Its structural utility lies in its bifunctionality : a primary amine "head" group available for rapid diversification and an aryl bromide "tail" primed for palladium-catalyzed cross-coupling. The 2,5-difluoro substitution pattern confers unique electronic properties, modulating metabolic stability and lipophilicity compared to non-fluorinated benzylamines. This guide outlines robust protocols for derivatizing this scaffold to generate Structure-Activity Relationship (SAR) libraries.

Chemical Analysis & Strategic Logic

Electronic Environment

The 2,5-difluoro substitution pattern exerts a significant electron-withdrawing effect (Inductive effect,

-

Impact on Amine: The benzylic amine is slightly less basic than unsubstituted benzylamine due to the electron-deficient ring. However, it remains sufficiently nucleophilic for standard acylation and reductive amination without requiring forcing conditions.

-

Impact on Bromide: The electron-deficient ring facilitates oxidative addition of Palladium(0) into the C-Br bond, generally accelerating Suzuki-Miyaura and Buchwald-Hartwig couplings compared to electron-rich aryl bromides.

Handling the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt (

-

Critical Step: For all nucleophilic reactions (amide coupling, reductive amination), the salt must be neutralized in situ using a tertiary amine base (e.g., DIPEA, TEA) or "free-based" via extraction prior to use.

-

Storage: The salt is hygroscopic. Store under desiccant at -20°C to prevent hydrolysis or degradation.

Synthetic Workflows

To maximize library diversity, we employ a Divergent Synthesis Strategy . The order of operations is critical to prevent chemoselectivity issues.

Workflow Visualization

The following diagram illustrates the two primary routes: Route A (Amine functionalization first) and Route B (Aryl functionalization first, requiring protection).

Figure 1: Decision tree for synthesis. Route A is faster for varying the 'Tail' while keeping the 'Head' constant. Route B is preferred when the 'Head' (amine) requires extensive variation on a fixed biaryl core.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Amine Functionalization)

Use this protocol to attach the "Head" group.

Reagents:

-

Scaffold: (4-Bromo-2,5-difluorophenyl)methanamine HCl (1.0 equiv)

-

Carboxylic Acid:

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: DMF (anhydrous)

Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (

concentration relative to scaffold). Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 10 minutes to form the activated ester. -

Salt Break & Addition: In a separate vial, suspend the Scaffold HCl salt (1.0 equiv) in DMF. Add DIPEA (2.0 equiv) to neutralize the hydrochloride.

-

Coupling: Transfer the activated ester solution to the scaffold suspension.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

of product; disappearance of amine). -

Workup: Dilute with EtOAc, wash with saturated

( -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: HATU is chosen over EDC/HOBt for its higher reactivity, crucial for sterically hindered acids or electron-poor amines. The extra equivalent of DIPEA is mandatory to free the amine from the HCl salt.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Functionalization)

Use this protocol to attach the "Tail" group. Note: If the amine is free, it may poison the Pd catalyst. It is recommended to use the Amide (from Protocol A) or a Boc-protected intermediate.

Reagents:

-

Substrate: Aryl Bromide intermediate (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst:

(0.05 equiv / 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: Charge a microwave vial with the Substrate, Boronic Acid, and Catalyst. Seal the vial. Evacuate and backfill with Nitrogen (

). -

Solvent Addition: Syringe in degassed 1,4-Dioxane (

) and the aqueous -

Reaction: Heat to 80–100°C for 2–12 hours (conventional heating) or 110°C for 30 mins (Microwave irradiation).

-

Monitoring: The 2,5-difluoro ring facilitates rapid oxidative addition. If conversion stalls, add XPhos Pd G2 (pre-catalyst) which is more active for difficult substrates.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

-

Purification: Silica gel chromatography.

Why this works: The

SAR Optimization Strategy

When designing the library, consider the specific impact of the 2,5-difluoro motif.

| Parameter | Effect of 2,5-Difluoro Substitution | SAR Recommendation |

| Lipophilicity | Increases | If |

| Metabolic Stability | Blocks P450 oxidation at the 2,5 positions. | Focus metabolic studies on the newly added appendages (the amide or the biaryl tail). |

| Conformation | Ortho-fluorines induce twisting in biaryl systems. | If planarity is required for binding, avoid ortho-substituted boronic acids (creates steric clash with F). |

SAR Decision Logic

Figure 2: Strategic modifications based on assay feedback.

References

-

Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

American Elements. (2024). (4-bromo-2,5-difluorophenyl)methanamine Properties and Safety Data. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Influence of fluorine side-group substitution on crystal structure and polarity.[1] Retrieved from [Link]

Sources

Large-scale synthesis of substituted benzylamine hydrochlorides

Application Note: IND-SYN-042

Executive Summary

Substituted benzylamines are critical pharmacophores found in a vast array of therapeutic agents, including antidepressants (e.g., Sertraline), antihypertensives, and antifungals. While laboratory synthesis often utilizes stoichiometric hydride reducing agents (e.g., LiAlH₄, NaBH₄), these methods are chemically inefficient and hazardous at scale due to hydrogen gas evolution and difficult work-ups.

This guide details two robust, scalable protocols for the synthesis of benzylamine hydrochlorides: Catalytic Hydrogenation of Benzonitriles (Route A) and Reductive Amination of Benzaldehydes (Route B). Emphasis is placed on the Critical Process Parameter (CPP) of suppressing secondary amine formation (dimerization) and the thermodynamics of salt crystallization.

Route Selection Strategy

The choice of starting material dictates the synthetic pathway. Both routes utilize heterogeneous catalysis, which is preferred in process chemistry for ease of separation.[1][2]

| Feature | Route A: Nitrile Hydrogenation | Route B: Reductive Amination |

| Starting Material | Substituted Benzonitrile | Substituted Benzaldehyde |

| Catalyst | Raney® Nickel (preferred) or Co-based | Pd/C or Pt/C |

| Atom Economy | High (No water byproduct in reduction step) | Moderate (Generates H₂O) |

| Primary Challenge | Dimerization: Primary amine attacks intermediate imine. | Over-alkylation: Product reacts with aldehyde. |

| Mitigation Strategy | Addition of Ammonia or Base.[3] | High excess of Ammonia; removal of water. |

| Safety Profile | Pyrophoric catalyst handling (Raney Ni).[4] | Flammable solvents; H₂ pressure. |

Mechanistic Pathways & Impurity Control

Understanding the mechanism is vital for troubleshooting. Both routes pass through a reactive imine intermediate . The primary failure mode at scale is the formation of the secondary amine (dibenzylamine derivative).

Reaction Network Diagram

The following diagram illustrates the competitive pathways. Note that the "Dimerization Loop" is the target for process control.

Figure 1: Mechanistic pathway showing the "Dimerization Loop" (Red) where the product attacks the intermediate. High ammonia concentration (Green) reverses this equilibrium.

Protocol A: Nitrile Hydrogenation (Raney Nickel)

Best for: Robust substrates where cyanide chemistry is permissible; high-throughput manufacturing.

Reagents & Equipment

-

Substrate: Substituted Benzonitrile (1.0 equiv).

-

Solvent: Methanol (7 Molar relative to substrate) saturated with Ammonia.

-

Catalyst: Raney® Nickel (active slurry, typically 10-20 wt% loading).

-

Reagent: Hydrogen gas (H₂).[5]

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel) with gas entrainment impeller.

Step-by-Step Methodology

-

Catalyst Preparation (Inert Atmosphere):

-

Charge:

-

Add the substituted benzonitrile dissolved in Methanol.

-

Critical Step: Add Ammonia (NH₃). This can be done by using Methanol saturated with NH₃ (approx. 7N) or injecting liquid NH₃.

-

Target Ratio: NH₃:Nitrile molar ratio should be > 2:1 (preferably 5:1) to suppress secondary amine formation [1].[3]

-

-

Hydrogenation:

-

Purge vessel 3x with N₂, then 3x with H₂.

-

Pressurize to 10–30 bar (150–450 psi) .

-

Heat to 60–80°C .

-

Agitation: Set stirring to max efficient RPM (mass transfer limited reaction).

-

-

Reaction Monitoring:

-

Monitor H₂ uptake. Reaction is complete when uptake plateaus.

-

IPC (In-Process Control): GC/HPLC to confirm disappearance of Nitrile and Imine intermediate.

-

-

Work-up:

-

Cool to room temperature. Vent H₂ and purge with N₂.

-

Filter catalyst through a Celite pad (keep wet!).

-

Concentrate filtrate to remove Methanol and excess Ammonia.

-

Protocol B: Reductive Amination (Pd/C)

Best for: Aldehyde precursors; avoiding metal leaching (Ni) concerns; "Green" chemistry requirements.

Reagents & Equipment

-

Substrate: Substituted Benzaldehyde (1.0 equiv).

-

Catalyst: 5% or 10% Pd/C (50% water wet).

-

Solvent: Ethanol or Methanol.

-

Ammonia Source: Aqueous NH₄OH (25%) or Methanolic Ammonia.

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

Dissolve aldehyde in alcohol.

-

Add NH₃ (5–10 equivalents).

-

Optional: Stir for 1-2 hours prior to H₂ introduction to allow imine formation.

-

-

Hydrogenation:

-

Add Pd/C catalyst (typically 1-3 mol% Pd).

-

Pressurize to 5–10 bar .

-

Temperature: 25–50°C . Note: Lower temperatures are preferred for Pd/C to prevent hydrogenolysis (cleavage of the benzyl-nitrogen bond) which creates toluene [2].

-

-

Work-up:

-

Filter catalyst.

-

Crucial: The filtrate contains water (byproduct). This must be removed before salt formation to maximize yield.

-

Downstream Processing: HCl Salt Formation

Converting the free base amine to the hydrochloride salt is the final critical step for stability and purity.

Method: Anhydrous Precipitation (High Purity)

This method is preferred for large-scale to avoid yield loss in mother liquors.

-

Solvent Swap: Dissolve the crude free base amine in a non-polar solvent (e.g., Ethyl Acetate, Toluene, or MTBE).

-

Drying: If coming from Route B (Aldehyde), dry the organic layer thoroughly (azeotropic distillation or MgSO₄) to remove reaction water.

-

Acidification:

-

Cool the solution to 0–5°C.

-

Slowly sparge HCl gas or add HCl in Dioxane/IPA (4M).

-

Exotherm Control: Maintain temperature < 20°C.

-

-

Crystallization:

-

The HCl salt will precipitate immediately.

-

Age the slurry for 2 hours at 0°C.

-

Filter and wash with cold solvent (e.g., MTBE).

-

Dry in a vacuum oven at 40–50°C.

-

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| High Secondary Amine | Low Ammonia concentration. | Increase NH₃ equivalents (up to 10x). |

| Incomplete Conversion | Poisoned catalyst or H₂ starvation. | Check agitation (mass transfer); Test catalyst activity; Check for S/P poisons in substrate. |

| Toluene Formation | Hydrogenolysis (Over-reduction). | Lower temperature; Switch from Pd/C to Raney Ni; Stop reaction immediately upon H₂ uptake plateau. |

| Colored Product | Nickel leaching (Route A) or oxidation. | Treat free base with activated carbon or EDTA wash before salt formation. |

Process Workflow Diagram

The following diagram outlines the unit operations for the Nitrile Route (Route A), which is the industry standard for scale.

Figure 2: Unit operation flow for the large-scale conversion of benzonitriles to benzylamine hydrochlorides.

Safety & Compliance

-

Raney Nickel: Classified as a pyrophoric solid.[4] It must be kept under water or solvent at all times. Spills should be covered with wet sand, not dry paper towels [3].

-

Hydrogenation: High-pressure reactors require burst disk protection and grounding to prevent static discharge ignition.

-

HCl Gas: Highly corrosive and toxic. Scrubbers must be active during sparging.

References

-

Nishida, Y., et al. (2022).[7] "Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles." Catalysis Science & Technology. Link (Context: Discusses mechanism and selectivity issues in nitrile hydrogenation).

-

Hegedűs, L., et al. (2021). "Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals." Reaction Kinetics, Mechanisms and Catalysis. Link (Context: Comprehensive review of catalysts and side reactions).

-

Engle Lab. (n.d.). "Safety Slide: Raney Nickel." Scripps Research. Link (Context: Standard safety protocols for handling pyrophoric Raney Nickel).

-

Organic Syntheses. (n.d.). "Hydrogenation with Raney Nickel." Organic Syntheses. Link (Context: Classic, verified protocols for preparation and use).

Sources

Application Note: Purification of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride by Recrystallization

Executive Summary

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride (CAS: 119345-68-9) is a critical intermediate in the synthesis of tropomyosin receptor kinase (TRK) inhibitors and other fluorinated bioactive scaffolds. The purity of this building block is paramount; trace impurities, particularly unreacted nitriles or secondary amine byproducts formed during reduction, can poison sensitive palladium catalysts in subsequent Buchwald-Hartwig or Suzuki coupling steps.

This Application Note provides a robust, field-tested protocol for the purification of this salt via recrystallization. Unlike generic protocols, this guide addresses the specific challenges posed by the electron-deficient fluorinated ring, such as the tendency to "oil out" rather than crystallize, and provides a thermodynamic rationale for solvent selection.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the solute is the first step in successful crystallization.

| Property | Data / Description |

| Chemical Structure | A benzylamine core with a bromine at C4 and fluorines at C2/C5, stabilized as an HCl salt.[1] |

| Molecular Weight | ~258.49 g/mol (Free Base: ~222.03 g/mol ) |

| Polarity Profile | Amphiphilic. The ionic ammonium head group ( |

| Solubility Behavior | High solubility in lower alcohols (MeOH, EtOH) and water. Low solubility in ethers (MTBE, Et₂O) and hydrocarbons (Heptane, Hexane). |

| Key Challenge | Oiling Out. The lipophilic fluorinated ring lowers the lattice energy relative to non-fluorinated analogs, often causing the compound to separate as a dense oil before crystallizing. |

Thermodynamic Basis for Solvent Selection

The selection of solvents is not arbitrary; it is based on the principle of manipulating saturation indices using dielectric constants (

Solvent System Screening Matrix

| System | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Mechanism | Suitability |

| System 1 | Ethanol (EtOH) | Diethyl Ether (Et₂O) | Classical polarity shift. | Moderate. Et₂O is highly flammable and forms peroxides. Good for small scale, poor for scale-up. |

| System 2 | Methanol (MeOH) | MTBE | High solubility differential. | High. Excellent for removing inorganic salts (NaCl/KCl) which are insoluble in MeOH. |

| System 3 | Isopropanol (IPA) | n-Heptane | Boiling point differential. | Optimal. IPA's higher boiling point (82°C) allows better dissolution of difficult impurities. Heptane induces controlled nucleation. |

Recommendation: System 3 (IPA/Heptane) is the preferred method for high-purity isolation, minimizing the risk of oiling out due to the moderate polarity of IPA compared to MeOH. System 2 is recommended if the crude material contains significant inorganic salts.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Recrystallization (IPA/Heptane)

Best for: General purification, removal of organic impurities (dimers, starting materials).

Reagents:

-

Crude (4-Bromo-2,5-difluorophenyl)methanamine HCl

-

Isopropanol (IPA), ACS Grade

-

n-Heptane, HPLC Grade

Step-by-Step Methodology:

-

Dissolution:

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Isopropanol (IPA) in small portions (start with 30 mL) while heating the mixture to a gentle reflux (approx. 85°C oil bath).

-

Critical Step: Add just enough hot IPA to dissolve the solid completely. If 50 mL is reached and solids remain, they are likely inorganic salts (proceed to Hot Filtration).

-

-

Hot Filtration (Optional but Recommended):

-

If the solution is cloudy at reflux, filter rapidly through a pre-heated glass funnel with a fluted filter paper or a sintered glass frit to remove insoluble inorganic salts or dust.

-

Note: Keep the receiving flask hot to prevent premature crystallization on the glass.

-

-

Nucleation & Growth:

-

Return the clear filtrate to the heat and bring back to a gentle reflux.

-

Remove the heat source. While the solution is still hot (~70°C), add n-Heptane dropwise via an addition funnel.

-

Stop adding Heptane the moment a persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of pure IPA to clear the turbidity (restore a single phase).

-

-

Controlled Cooling:

-

Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to allow slow cooling to room temperature over 2-3 hours. Rapid cooling leads to oiling out.

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using a Buchner funnel under vacuum.

-

Wash the filter cake with a cold 1:1 mixture of IPA/Heptane (pre-chilled).

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Protocol B: Inorganic Salt Removal (MeOH/MTBE)

Best for: Crude material contaminated with NaCl/NaBr from synthesis.

-

Dissolve crude material in minimum boiling Methanol .

-

Filter hot to remove undissolved inorganic salts.

-

Concentrate the filtrate to ~50% volume.

-

Add MTBE (Methyl tert-butyl ether) slowly to the hot solution until cloudy.

-

Cool and filter as described in Protocol A.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points in the purification workflow.

Figure 1: Decision-logic flowchart for the recrystallization of fluorinated benzylamine salts. Note the critical loop for handling "oiling out" phenomena.

Analytical Validation (Quality Control)

A self-validating system requires confirmation of purity. Do not rely solely on visual appearance.

| Method | Acceptance Criteria | Purpose |

| HPLC (UV @ 254nm) | Purity > 98.5% (Area %) | Detects organic impurities (starting nitrile, dimers). |

| ¹H NMR (D₂O or DMSO-d₆) | Consistent integration; no solvent peaks. | Confirms structure and removal of recrystallization solvents. |

| ¹⁹F NMR | Two distinct signals (fluorine regiochemistry). | Confirms the ring substitution pattern is intact. |

| Silver Nitrate Titration | 99-101% equivalent | Confirms the stoichiometry of the Hydrochloride salt. |

| Melting Point | Sharp range (< 2°C spread). | Qualitative check of crystallinity. Literature values for similar analogs are typically >200°C [1]. |

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon cooling, the solution turns milky, and a dense, sticky oil settles at the bottom instead of crystals. Cause: The solution is supersaturated at a temperature above the melting point of the solvated crystal, or the solvent mixture is too non-polar.

Corrective Actions:

-

Reheat: Redissolve the oil by heating the mixture back to reflux.

-

Adjust Solvent Ratio: Add more of the polar solvent (IPA or EtOH). The oil indicates the mixture is too rich in the anti-solvent (Heptane).

-

Seeding: Once the solution is slightly cooled but clear, add a tiny crystal of pure product (seed crystal) to provide a nucleation surface.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

References

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (Standard reference for general amine salt recrystallization techniques).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Authoritative source for purification of specific chemical classes).[5][2][4][6]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Context for handling amine salts in multi-step synthesis).

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies in industrial settings).

Disclaimer: This protocol involves the use of hazardous chemicals.[4][7] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (safety glasses, gloves, lab coat).

Sources

- 1. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Books [books.google.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]

- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

Use as a building block for enzyme inhibitors

Application Note: Strategic Utilization of Heterocyclic Building Blocks in Enzyme Inhibitor Design

Executive Summary

The transition from High-Throughput Screening (HTS) to Fragment-Based Drug Discovery (FBDD) has revolutionized enzyme inhibitor development. Rather than screening fully formed drug-like molecules, researchers now utilize low-molecular-weight chemical "building blocks" (MW < 300 Da) to probe active sites with high ligand efficiency.[1] This guide details the strategic application of functionalized heterocyclic building blocks—specifically focusing on Suzuki-Miyaura cross-coupling for scaffold assembly and FRET-based biochemical assays for validation.

The "Make": Chemical Synthesis Strategy

Context: The primary challenge in inhibitor design is accessing diverse chemical space around a core scaffold (e.g., Indazole, Pyrazole, or Pyridine) to optimize binding interactions.

The Suzuki-Miyaura cross-coupling reaction is the industry standard for linking building blocks due to its tolerance of functional groups and mild conditions. The following protocol describes the coupling of a Halo-heterocycle (Building Block A) with an Aryl-boronic acid (Building Block B) to create a biaryl enzyme inhibitor core.

Protocol 1: Palladium-Catalyzed Cross-Coupling of Heterocycles

Materials:

-

Building Block A: 5-Bromo-1H-indazole (1.0 eq)

-

Building Block B: Phenylboronic acid derivative (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (N₂) for 10 minutes. Reason: Pd(0) species are sensitive to oxidation, which deactivates the catalyst.

-

Reagent Loading: Add Building Block A (1.0 mmol), Building Block B (1.2 mmol), and the Palladium catalyst (0.05 mmol) to the flask.

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL). Stir gently until solids are dispersed.

-

Base Activation: Add the 2M K₂CO₃ solution (1.5 mL) dropwise. Mechanism: The base activates the boronic acid to a boronate species, facilitating the transmetalation step.

-

Reflux: Heat the reaction mixture to 90°C under N₂ for 4–12 hours. Monitor reaction progress via TLC or LC-MS every 2 hours.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

-

Purification: Concentrate the organic layer and purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Quality Control Checkpoint:

-

Purity: Target >95% purity by HPLC before biological testing.

-

Identity: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI-MS).

Visualization: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the mechanistic pathway of the building block coupling.[2]

Caption: The catalytic cycle involves Oxidative Addition of the halide, Transmetalation of the activated boronate, and Reductive Elimination to form the C-C bond.[2][3][4][5][6][7]

The "Test": Biochemical Evaluation

Context: Once the inhibitor is synthesized, its potency must be quantified. For enzymes like Proteases or Kinases, a FRET (Fluorescence Resonance Energy Transfer) assay is preferred due to its high sensitivity and suitability for HTS.

Protocol 2: IC50 Determination via FRET Assay

Principle: The enzyme cleaves a substrate labeled with a Fluorophore and a Quencher. Cleavage separates the pair, resulting in a fluorescence signal. Inhibitors prevent this cleavage, reducing the signal.

Materials:

-

Enzyme: Recombinant Kinase/Protease (titrated to linear velocity).

-

Substrate: Peptide labeled with FAM (Fluorophore) and TAMRA (Quencher).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.

-

Plate: 384-well low-volume black microplate.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution (1:3) of the inhibitor in DMSO.

-

Transfer: Acoustic dispense 50 nL of inhibitor into the assay plate.

-

Enzyme Addition: Add 5 µL of Enzyme solution. Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Reaction Initiation: Add 5 µL of Substrate solution (at Km concentration).

-

Kinetic Read: Measure Fluorescence (Ex: 485 nm / Em: 535 nm) every 2 minutes for 60 minutes.

-

Data Analysis: Calculate the slope (Reaction Rate, V) for each well. Normalize to DMSO controls (100% Activity) and No-Enzyme controls (0% Activity).

Self-Validating System: The Z-Factor

Before accepting data, calculate the Z-Factor (Z') using the controls.

-

Interpretation: A Z' > 0.5 indicates a robust assay suitable for screening.[8][9][10] If Z' < 0.5, re-optimize enzyme concentration or buffer conditions.

Data Presentation: Troubleshooting Assay Interference

| Observation | Potential Cause | Corrective Action |

| High Background Fluorescence | Compound autofluorescence | Use a "red-shifted" fluorophore (e.g., Cy5) or run a counter-screen without enzyme. |

| Steep Hill Slope (> 2.0) | Compound aggregation | Add detergent (0.01% Triton X-100) to prevent promiscuous inhibition. |

| Z-Factor < 0.5 | Pipetting error or drift | Recalibrate liquid handler; ensure reagents are at RT before use. |

| IC50 Shift over time | Enzyme instability | Add BSA (0.1%) or DTT (1 mM) to stabilize the enzyme. |

The "Design": Optimization & Logic

Context: Drug discovery is an iterative cycle. Data from the "Test" phase feeds back into the design of the next building block.

The Design-Make-Test-Analyze (DMTA) cycle relies on "Ligand Efficiency" (LE). A small building block with moderate potency is more valuable than a large molecule with the same potency because it leaves room for optimization without violating Lipinski's Rule of 5.

Visualization: The DMTA Workflow

This diagram outlines the iterative logic flow from building block selection to lead candidate.

Caption: The DMTA cycle is iterative. Analysis of the IC50 data informs the selection of the next building block to improve potency or selectivity.

References

-

Erlanson, D. A., et al. (2016).[5] "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at: [Link]

-

Simeonov, A., et al. (2008). "Fluorescence spectroscopic methods for enzyme activity and inhibition measurements." NCBI Bookshelf. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. books.rsc.org [books.rsc.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]